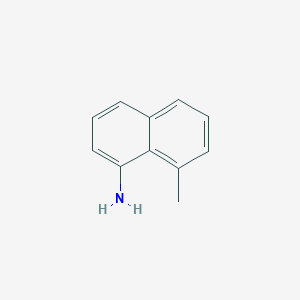

8-Methylnaphthalen-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFOAQYKYNPROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617874 | |

| Record name | 8-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130523-30-7 | |

| Record name | 8-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Methylnaphthalen-1-amine from 8-Bromo-1-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis of 8-methylnaphthalen-1-amine from 8-bromo-1-methylnaphthalene. Due to the absence of a specific documented procedure for this exact transformation in the scientific literature, this guide outlines a plausible synthetic route based on well-established palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. Additionally, the synthesis of the requisite starting material, 8-bromo-1-methylnaphthalene, is detailed.

This document is intended to serve as a foundational resource for researchers and professionals in the field of organic synthesis and drug development, offering detailed experimental protocols, data summaries, and workflow visualizations to facilitate the successful execution of this synthesis.

Synthesis of the Starting Material: 8-Bromo-1-methylnaphthalene

The synthesis of the starting material, 8-bromo-1-methylnaphthalene, can be achieved through various reported methods. One effective approach involves the methylation of 1,8-dibromonaphthalene.[1]

Experimental Protocol: Synthesis of 8-Bromo-1-methylnaphthalene

This protocol is adapted from a documented procedure.[1]

Reaction Scheme:

1,8-Dibromonaphthalene + CH₃Li → Intermediate + CH₃I → 8-Bromo-1-methylnaphthalene

Materials and Reagents:

-

1,8-Dibromonaphthalene

-

Methyllithium (MeLi) solution (e.g., 1.6 M in diethyl ether)

-

Iodomethane (CH₃I)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether, anhydrous

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,8-dibromonaphthalene (1.0 g, 3.50 mmol) in anhydrous THF (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methyllithium solution (1.6 M in diethyl ether, 2.62 mL, 4.20 mmol, 1.2 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

To the same flask, add iodomethane (3.38 g, 23.8 mmol, 1.48 mL, 6.81 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature (approximately 25 °C) and continue stirring for 3 hours.

-

Quench the reaction by carefully adding water (20 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC or column chromatography to yield 8-bromo-1-methylnaphthalene.

Quantitative Data for Starting Material Synthesis

| Parameter | Value | Reference |

| Yield | 43% | [1] |

| Purity | 97% | [1] |

Proposed Synthesis of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This method is proposed for the conversion of 8-bromo-1-methylnaphthalene to this compound using an ammonia surrogate or an ammonium salt as the amine source.[4][5]

Proposed Experimental Protocol

This is a proposed protocol based on general procedures for Buchwald-Hartwig amination of aryl bromides.[4][5]

Reaction Scheme:

8-Bromo-1-methylnaphthalene + "NH₃ source" --(Pd catalyst, ligand, base)--> this compound

Materials and Reagents:

-

8-Bromo-1-methylnaphthalene

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Ammonium sulfate ((NH₄)₂SO₄) as the ammonia source[4]

-

Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried Schlenk tube, add 8-bromo-1-methylnaphthalene (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

-

Add the base (e.g., sodium tert-butoxide, 1.4 mmol) and the ammonia source (e.g., ammonium sulfate, 1.5 mmol).[4]

-

Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

-

Add the anhydrous and degassed solvent (e.g., toluene, 5 mL) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath at a temperature between 80-110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Summary of Proposed Reaction Components and Conditions

| Component | Proposed Reagent/Condition | Role | Rationale/Reference |

| Substrate | 8-Bromo-1-methylnaphthalene | Starting material | - |

| Amine Source | Ammonium sulfate | Provides the amine group | An effective ammonia source in Pd-catalyzed aminations.[4] |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Catalyzes the C-N bond formation | Commonly used palladium precursors for Buchwald-Hartwig reactions.[2] |

| Ligand | Xantphos, RuPhos, or BrettPhos | Stabilizes and activates the palladium catalyst | Bulky, electron-rich ligands are effective for amination reactions.[6] |

| Base | Sodium tert-butoxide or Cesium carbonate | Deprotonates the amine source | Strong, non-nucleophilic bases are standard in these couplings.[6] |

| Solvent | Toluene or 1,4-Dioxane | Reaction medium | Anhydrous, non-protic solvents are required.[6] |

| Temperature | 80-110 °C | Provides activation energy | Typical temperature range for Buchwald-Hartwig aminations.[7] |

Alternative Approach: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[8][9] While it often requires harsher conditions than the Buchwald-Hartwig reaction, it presents a viable alternative.

General Conditions for Ullmann Condensation

-

Catalyst: Copper(I) iodide (CuI) is a common catalyst.

-

Ligand: Ligands such as 1,10-phenanthroline or various amino acids can facilitate the reaction.[10]

-

Base: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used.

-

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often employed.[8]

-

Temperature: Temperatures are generally high, often exceeding 100 °C.[8]

Visualizing the Synthetic Workflow

To provide a clear overview of the proposed experimental process, the following diagrams illustrate the key stages of the synthesis.

Caption: Overall synthetic workflow from starting materials to the final product.

Caption: Catalytic cycle for the proposed Buchwald-Hartwig amination.

References

- 1. 1-BROMO-8-METHYLNAPHTHALENE synthesis - chemicalbook [chemicalbook.com]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-Amino-8-methylnaphthalene: A Technical Guide

Introduction

1-Amino-8-methylnaphthalene is a substituted naphthalene derivative with the molecular formula C₁₁H₁₁N.[1][2][3] As an aromatic amine, its structural elucidation and characterization rely heavily on a combination of spectroscopic techniques. This guide provides a comprehensive overview of the expected spectroscopic data for 1-amino-8-methylnaphthalene and details the standard experimental protocols for acquiring such data. While specific experimental spectra for this exact compound are not widely available in public databases, this document outlines the anticipated spectral characteristics based on its chemical structure and data from analogous compounds. This information is crucial for researchers in organic synthesis, materials science, and drug development for identity confirmation and purity assessment.

Chemical and Physical Properties

A summary of the key identifiers and computed physical properties for 1-amino-8-methylnaphthalene is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁N | [1] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| CAS Number | 130523-30-7 | [1][2][3] |

| Exact Mass | 157.089149355 Da | [1] |

| Topological Polar Surface Area | 26 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Spectroscopic Data Summary

The following sections detail the expected spectroscopic data for 1-amino-8-methylnaphthalene. The data is organized by technique and presented in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.8 | Multiplet | 6H | Aromatic Protons (C₂-H to C₇-H) |

| ~4.0-5.0 | Broad Singlet | 2H | Amine Protons (-NH₂) |

| ~2.5 | Singlet | 3H | Methyl Protons (-CH₃) |

| Note: Predicted values are based on general chemical shift ranges for aromatic amines and methylnaphthalenes.[4][5][6] |

¹³C NMR (Carbon-13) NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-NH₂ |

| ~135 | Quaternary C |

| ~130 | Quaternary C |

| ~120-128 | Aromatic CH |

| ~110-115 | Aromatic CH |

| ~20 | -CH₃ |

| Note: Predicted values are based on general chemical shift ranges for substituted naphthalenes.[7] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1-amino-8-methylnaphthalene is expected to show characteristic absorption bands for N-H and C-H bonds, as well as aromatic C=C bonds.[8][9][10]

IR Absorption Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300-3500 | Medium, Doublet | N-H Stretch | Primary Amine (-NH₂) |

| 3000-3100 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2850-2960 | Medium-Weak | C-H Stretch | Methyl (-CH₃) |

| ~1600 | Strong | N-H Bend | Primary Amine (-NH₂) |

| 1450-1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 700-900 | Strong | C-H Bend (out-of-plane) | Substituted Aromatic |

| Note: Predicted values are based on characteristic IR frequencies for aromatic amines and substituted naphthalenes.[11][12] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.[13][14]

Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 157 | High | [M]⁺ (Molecular Ion) |

| 142 | High | [M-NH]⁺ or [M-CH₃]⁺ |

| 115 | Medium | [C₉H₇]⁺ (Naphthyl fragment loss) |

| Note: The molecular ion peak is expected to be the base peak or very prominent. Fragmentation patterns are predicted based on the stability of the aromatic system.[15][16][17] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within conjugated systems. Aromatic compounds like naphthalene derivatives typically exhibit multiple absorption bands.[18][19][20]

UV-Vis Absorption Data (Predicted)

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |

| ~220-250 | High | Ethanol/Hexane | π → π |

| ~280-340 | Medium-Low | Ethanol/Hexane | π → π |

| Note: The presence of the amino group is expected to cause a bathochromic (red) shift of the naphthalene absorption bands.[20][21] |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of 1-amino-8-methylnaphthalene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on sample solubility.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16 to 32 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation : Place a small amount of the solid 1-amino-8-methylnaphthalene sample directly onto the ATR crystal.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.

-

Sample Scan : Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is heated in a vacuum to induce vaporization.[13]

-

Ionization : Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[15]

-

Mass Analysis : Accelerate the generated ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[13]

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Data Presentation : The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

UV-Visible Spectroscopy Protocol

-

Sample Preparation : Prepare a dilute solution of 1-amino-8-methylnaphthalene in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁴ to 10⁻⁵ M. Prepare a blank cuvette containing only the solvent.[22]

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction : Place the blank cuvette in the reference beam path and record a baseline spectrum to correct for any absorbance from the solvent and cuvette.[22]

-

Sample Measurement : Place the sample cuvette in the sample beam path and record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).

-

Data Analysis : The resulting spectrum plots absorbance versus wavelength (nm). The wavelengths of maximum absorbance (λₘₐₓ) are identified.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like 1-amino-8-methylnaphthalene.

Caption: Logical workflow for spectroscopic characterization of a chemical compound.

References

- 1. 8-Methylnaphthalen-1-amine | C11H11N | CID 21771442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synchem.de [synchem.de]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1-Methylnaphthalene | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,8-Diaminonaphthalene(479-27-6) 1H NMR [m.chemicalbook.com]

- 6. 1-Methylnaphthalene(90-12-0) 1H NMR spectrum [chemicalbook.com]

- 7. 1-AMINO-2-METHYLNAPHTHALENE HYDROCHLORIDE(111180-78-0) 13C NMR spectrum [chemicalbook.com]

- 8. astrochemistry.org [astrochemistry.org]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. 1-Methylnaphthalene(90-12-0) IR Spectrum [m.chemicalbook.com]

- 11. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 12. 1-Naphthalenamine [webbook.nist.gov]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. fiveable.me [fiveable.me]

- 15. m.youtube.com [m.youtube.com]

- 16. Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, [1R-(1α,7β,8aα)]- [webbook.nist.gov]

- 17. 1-NAPHTHALENEMETHYLAMINE(118-31-0) 1H NMR [m.chemicalbook.com]

- 18. repository.up.ac.za [repository.up.ac.za]

- 19. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 20. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 21. Naphthalene [webbook.nist.gov]

- 22. engineering.purdue.edu [engineering.purdue.edu]

Synthesis of 8-Methylnaphthalen-1-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylnaphthalen-1-amine and its derivatives represent a significant class of compounds in medicinal chemistry and materials science. The naphthalene scaffold is a key structural motif in a variety of biologically active molecules, and the specific substitution pattern of an amino group at the 1-position and a methyl group at the 8-position can impart unique pharmacological properties. This technical guide provides an in-depth overview of the core synthetic methodologies for preparing these compounds, detailed experimental protocols, and a summary of their potential biological activities.

Core Synthetic Methodologies

The synthesis of this compound derivatives can be broadly approached through two primary strategies: formation of the naphthalene core followed by functionalization, or direct amination of a pre-functionalized naphthalene precursor. Key reactions employed include nitration and reduction, Buchwald-Hartwig amination, and reductive amination.

Nitration and Subsequent Reduction

A classical and cost-effective method for the synthesis of naphthalen-1-amines involves the nitration of the corresponding naphthalene precursor, followed by the reduction of the nitro group to an amine.

Workflow for Nitration and Reduction:

Caption: General workflow for the synthesis of this compound via nitration and reduction.

Experimental Protocol: Nitration of 1-Methylnaphthalene

A detailed protocol for the nitration of naphthalene is available, which can be adapted for 1-methylnaphthalene.[1][2] The nitration of naphthalene with a mixture of nitric acid and sulfuric acid typically yields 1-nitronaphthalene as the major product.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, 1-methylnaphthalene is dissolved in a suitable solvent like glacial acetic acid. The flask is cooled in an ice bath.

-

Nitrating Mixture: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the stirred solution of 1-methylnaphthalene, maintaining the temperature below 10 °C.

-

Reaction and Work-up: After the addition is complete, the reaction mixture is stirred for a specified time at low temperature and then poured onto crushed ice. The precipitated crude 1-methyl-8-nitronaphthalene is collected by filtration, washed with water until neutral, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Experimental Protocol: Reduction of 1-Methyl-8-nitronaphthalene

The reduction of the nitro group to a primary amine can be achieved using various reducing agents.

-

Using Tin(II) Chloride: The nitro compound is suspended in concentrated hydrochloric acid, and a solution of tin(II) chloride in concentrated hydrochloric acid is added portion-wise with stirring. The reaction mixture is heated, and upon completion, it is cooled and made alkaline with a concentrated sodium hydroxide solution. The resulting amine is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude product.

-

Using Catalytic Hydrogenation: The nitro compound is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on charcoal (Pd/C) is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to give the desired amine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This method is particularly useful for coupling aryl halides or triflates with a wide variety of amines, including primary and secondary amines.[5]

Workflow for Buchwald-Hartwig Amination:

References

Regioselective synthesis of substituted methylnaphthalenamines

An In-depth Technical Guide to the Regioselective Synthesis of Substituted Methylnaphthalenamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted methylnaphthalenamines are a critical class of compounds in medicinal chemistry and materials science. Their unique electronic and steric properties make them valuable scaffolds in the design of novel pharmaceuticals and functional materials. The precise control of the position of the amino group on the methylnaphthalene core, known as regioselectivity, is paramount as it directly influences the molecule's biological activity and physical characteristics. This technical guide provides a comprehensive overview of the key synthetic strategies for achieving regioselective amination of substituted methylnaphthalenes, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Key Synthetic Methodologies

The synthesis of substituted methylnaphthalenamines can be broadly categorized into several key methodologies, each with its own advantages in terms of regioselectivity, substrate scope, and reaction conditions.

Reductive Amination of Methylnaphthyl Carbonyls

Reductive amination is a versatile and widely used method for the synthesis of amines from aldehydes and ketones.[1] This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of a methylnaphthaldehyde or methylnaphthyl ketone with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[2]

Regioselectivity: The regioselectivity of this method is inherently controlled by the position of the carbonyl group on the methylnaphthalene starting material. The amino group is introduced at the carbon atom of the original carbonyl group. Therefore, the synthesis of the precursor methylnaphthaldehyde or methylnaphthyl ketone with the desired substitution pattern is the key to achieving the target regiochemistry.

Experimental Protocol: Synthesis of a Secondary Amine via Reductive Amination [3]

This protocol describes a general procedure for the reductive amination of a methylnaphthaldehyde with a primary amine using sodium borohydride.

-

Materials:

-

Methylnaphthaldehyde (1.0 eq)

-

Primary amine (1.0-1.2 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve the methylnaphthaldehyde and the primary amine in ethanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride portion-wise, maintaining the temperature below 20 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is consumed as indicated by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] It involves the reaction of an aryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5] This method is known for its broad substrate scope and functional group tolerance.[6]

Regioselectivity: In the context of substituted methylnaphthalenes, the regioselectivity is dictated by the position of the halide on the starting material. For instance, to synthesize a 1-amino-2-methylnaphthalene derivative, one would start with 1-bromo-2-methylnaphthalene. The choice of ligand can also influence the efficiency and selectivity of the reaction, especially in cases of sterically hindered substrates.[7]

Experimental Protocol: Synthesis of N-phenylnaphthalen-2-amine via Buchwald-Hartwig Amination [8]

This protocol provides an alternative to the classical methods for the synthesis of N-arylnaphthylamines.

-

Materials:

-

2-Bromonaphthalene (1.0 eq)

-

Aniline (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

A suitable phosphine ligand (e.g., Xantphos) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene (anhydrous)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add anhydrous toluene, followed by 2-bromonaphthalene and aniline via syringe.

-

Heat the reaction mixture at 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds between an aryl halide and an amine.[9] Traditionally, this reaction requires harsh conditions, including high temperatures and polar aprotic solvents.[10] However, modern modifications using ligands for the copper catalyst can allow for milder reaction conditions.[11]

Regioselectivity: Similar to the Buchwald-Hartwig amination, the regioselectivity of the Ullmann condensation is determined by the position of the halogen on the methylnaphthalene starting material. The reaction is generally less tolerant of sterically hindered substrates compared to the palladium-catalyzed methods.

Experimental Protocol: General Procedure for Ullmann Condensation [10][11]

This protocol outlines a general procedure for the copper-catalyzed amination of a bromomethylnaphthalene.

-

Materials:

-

Bromomethylnaphthalene (1.0 eq)

-

Amine (1.5-2.0 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

A suitable ligand (e.g., L-proline or N,N'-dimethylethylenediamine) (0.2 eq)

-

Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq)

-

Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask, combine the bromomethylnaphthalene, amine, copper(I) iodide, ligand, and base.

-

Add the solvent and stir the mixture under an inert atmosphere.

-

Heat the reaction mixture to 100-150 °C.

-

Monitor the reaction by TLC. The reaction time can vary from several hours to a day.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Direct C-H Amination

Direct C-H amination is an attractive strategy for the synthesis of arylamines as it avoids the pre-functionalization of the aromatic ring, thus offering a more atom-economical approach.[12] These reactions often employ transition metal catalysts (e.g., silver, rhodium, palladium) to activate a C-H bond for subsequent amination.

Regioselectivity: Achieving high regioselectivity in direct C-H amination can be challenging due to the presence of multiple C-H bonds with similar reactivity. The regioselectivity is often governed by the electronic and steric properties of the substrate and the directing ability of any existing functional groups. For example, in 1-naphthylamine derivatives, C-H amination can be directed to the C4 position using a picolinamide directing group.[9]

Experimental Protocol: Silver-Catalyzed C4-H Amination of a N-(naphthalen-1-yl)picolinamide [9]

This protocol describes the regioselective amination at the C4 position of a 1-naphthylamine derivative.

-

Materials:

-

N-(naphthalen-1-yl)picolinamide (1.0 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Silver(I) oxide (Ag₂O) (0.1 eq)

-

Acetone

-

-

Procedure:

-

In a reaction vial, dissolve N-(naphthalen-1-yl)picolinamide in acetone.

-

Add silver(I) oxide to the solution.

-

Add diisopropyl azodicarboxylate dropwise to the stirred mixture at room temperature.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the 4-aminated product.

-

Nitration and Subsequent Reduction

A classical and reliable method for introducing an amino group onto an aromatic ring is through a two-step sequence of nitration followed by reduction. The regioselectivity of the initial nitration step is crucial for determining the final position of the amino group.

Regioselectivity: The nitration of methylnaphthalenes is governed by the directing effects of the methyl group (ortho-, para-directing) and the electronics of the naphthalene ring system. For example, the nitration of 1-methylnaphthalene primarily yields 1-methyl-4-nitronaphthalene and 1-methyl-2-nitronaphthalene. The ratio of these isomers can be influenced by the reaction conditions. Subsequent reduction of the separated nitro-isomers provides the corresponding methylnaphthalenamines.

Experimental Protocol: Synthesis of 1-Phenyl-4-aminonaphthalene via Nitration and Reduction [13]

This protocol outlines the reduction of a pre-synthesized nitronaphthalene derivative.

-

Materials (for reduction step):

-

1-Phenyl-4-nitronaphthalene (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Ethanol

-

Hydrogen gas

-

-

Procedure (Catalytic Hydrogenation):

-

In a suitable round-bottom flask, dissolve 1-phenyl-4-nitronaphthalene in ethanol.

-

Carefully add 10% Pd/C to the solution.

-

Seal the flask and purge the system with an inert gas (e.g., argon).

-

Introduce hydrogen gas (e.g., from a balloon or a Parr apparatus at 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the combined filtrate under reduced pressure to yield the crude 1-phenyl-4-aminonaphthalene, which can be further purified by recrystallization or chromatography if necessary.

-

Data Presentation

The following tables summarize quantitative data for the synthesis of various substituted methylnaphthalenamines, allowing for a direct comparison of different synthetic methodologies.

Table 1: Reductive Amination of Naphthyl Carbonyls

| Entry | Carbonyl Substrate | Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| 1 | 1-Naphthaldehyde | Aniline | NaBH₄ | Ethanol | High | [3] |

| 2 | 2-Naphthaldehyde | Benzylamine | NaBH(OAc)₃ | Dichloromethane | >90 | General Protocol |

| 3 | 1-Acetylnaphthalene | Morpholine | NaBH₃CN | Methanol | 85 | General Protocol |

Table 2: Buchwald-Hartwig Amination of Halo-methylnaphthalenes

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Bromonaphthalene | Aniline | Pd(OAc)₂/Xantphos | NaOtBu | Toluene | 110 | 95 | [8] |

| 2 | 1-Bromo-2-methylnaphthalene | n-Hexylamine | [Pd(cinnamyl)Cl]₂/Mor-DalPhos | K₃PO₄ | Water | 50 | 92 | [14] |

| 3 | 2-Chloro-6-methylnaphthalene | Piperidine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 88 | [6] |

Table 3: Ullmann Condensation of Halo-methylnaphthalenes

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 1-Iodonaphthalene | Morpholine | CuI/L-proline | K₂CO₃ | DMSO | 90 | 85 | [11] |

| 2 | 2-Bromonaphthalene | n-Butylamine | CuI/N,N'-dimethylethylenediamine | K₃PO₄ | Dioxane | 110 | 78 | [10] |

Table 4: Direct C-H Amination of Naphthalene Derivatives

| Entry | Substrate | Aminating Reagent | Catalyst | Directing Group | Position | Yield (%) | Reference |

| 1 | N-(naphthalen-1-yl)picolinamide | DIAD | Ag₂O | Picolinamide | C4 | 97 | [9] |

| 2 | N-(2-methylnaphthalen-1-yl)picolinamide | DIAD | Ag₂O | Picolinamide | C4 | 85 | [9] |

Mandatory Visualizations

Caption: Workflow for Reductive Amination.

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Caption: Decision Logic for Regioselective Synthesis.

Conclusion

The regioselective synthesis of substituted methylnaphthalenamines is a well-developed field with a variety of robust methodologies at the disposal of the synthetic chemist. The choice of method largely depends on the desired regiochemistry, the availability of starting materials, and the functional group tolerance required. Reductive amination and cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation offer predictable regioselectivity based on the precursor's substitution pattern. Direct C-H amination presents a more modern and atom-economical approach, although controlling regioselectivity can be more challenging and often requires specific directing groups. The classical nitration-reduction sequence remains a viable and effective strategy. This guide provides the necessary foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to make informed decisions and successfully synthesize these important molecules.

References

- 1. epubl.ktu.edu [epubl.ktu.edu]

- 2. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gctlc.org [gctlc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. research.rug.nl [research.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Ligand-Promoted Meta-C–H Amination and Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of 8-Methylnaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 8-Methylnaphthalen-1-amine. Due to the limited availability of experimental data for this specific isomer, this document combines computed data from reliable chemical databases with established principles of organic chemistry and spectroscopy to offer a robust profile for research and development purposes.

Core Physical and Chemical Properties

This compound, also known as 1-Amino-8-methylnaphthalene, is an aromatic amine derivative of naphthalene. Its properties are influenced by the rigid, planar naphthalene core and the electronic effects of the amino and methyl substituents. The quantitative properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N | PubChem[1] |

| Molecular Weight | 157.21 g/mol | PubChem[1] |

| CAS Number | 130523-30-7 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Exact Mass | 157.089149355 Da | PubChem (Computed)[1] |

| XLogP3-AA | 2.9 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 26 Ų | PubChem (Computed)[1] |

| Rotatable Bond Count | 0 | PubChem (Computed)[1] |

| Complexity | 155 | PubChem (Computed)[1] |

Note: Most of the available data for this compound are computed. Experimental determination of properties such as melting point, boiling point, and pKa is recommended for any practical application. For context, the parent compound, 1-naphthylamine, has a melting point of 47-50°C and a boiling point of 301°C[2].

Spectroscopic Profile

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the aromatic protons of the naphthalene ring system and the protons of the methyl and amino groups. The aromatic region would likely show a series of multiplets. The methyl protons would appear as a singlet, and the amine protons would also likely be a singlet, which may be broad.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display 11 distinct signals corresponding to the eleven carbon atoms in the molecule, unless there is accidental peak overlap.

Infrared (IR) Spectroscopy: As a primary aromatic amine, the IR spectrum of this compound is expected to show characteristic absorption bands. These would include N-H stretching vibrations, typically appearing as two bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration is expected around 1550-1650 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and the C-N stretching for an aromatic amine would be in the 1200-1350 cm⁻¹ range.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 157, corresponding to the molecular weight of the compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are scarce. However, plausible methods can be derived from established chemical literature for related naphthalenamines.

Plausible Synthesis Route: Reduction of a Nitro Precursor

A common method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound.

Reaction: 8-Methyl-1-nitronaphthalene to this compound.

Materials:

-

8-Methyl-1-nitronaphthalene

-

Reducing agent (e.g., Tin(II) chloride, Iron powder, or catalytic hydrogenation with H₂/Pd-C)

-

Hydrochloric acid (if using metal reduction)

-

Sodium hydroxide or sodium bicarbonate for neutralization

-

Organic solvent (e.g., Ethanol, Ethyl acetate)

-

Drying agent (e.g., anhydrous Sodium sulfate)

Procedure (Conceptual):

-

The starting material, 8-methyl-1-nitronaphthalene, is dissolved in a suitable solvent like ethanol.

-

In the case of reduction with iron powder, the mixture is acidified with hydrochloric acid.

-

The reaction mixture is heated under reflux until the reduction is complete, which can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled and made alkaline to precipitate the metal hydroxides and liberate the free amine.

-

The product is then extracted into an organic solvent such as ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

General Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and purification of aromatic amines.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase (Isocratic or Gradient):

-

A mixture of acetonitrile and water or methanol and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape.

General Procedure:

-

Prepare a standard solution of the purified this compound of known concentration in the mobile phase.

-

Prepare the sample for analysis by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution of the compound using a UV detector, typically at a wavelength where the naphthalene system has strong absorbance (e.g., around 254 nm).

-

The purity of the sample can be determined by the relative peak area, and the concentration can be quantified by comparison to the standard.

Logical and Experimental Workflows

The following diagrams illustrate the logical progression from synthesis to characterization for a compound like this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Caption: A logical workflow for the analytical characterization of a synthesized chemical compound.

References

An In-depth Technical Guide to the Isomers of Methylnaphthalenamine and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of methylnaphthalenamine, detailing their physicochemical properties, synthesis methodologies, and known biological activities. The information is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and development.

Introduction to Methylnaphthalenamine Isomers

Methylnaphthalenamines are a class of aromatic amines based on the naphthalene scaffold, with a methyl group and an amino group as substituents. The position of these two groups on the naphthalene rings, and whether the methyl group is attached to the nitrogen atom or the aromatic ring, gives rise to a variety of isomers. These compounds are of significant interest due to their roles as key intermediates in the synthesis of pharmaceuticals and their potential for diverse biological activities. This guide will focus on the most pertinent isomers, providing a comparative analysis of their properties.

The primary isomers can be categorized into two main groups:

-

N-Methylated Naphthylamines: Where the methyl group is bonded to the nitrogen atom of the amino group.

-

C-Methylated Naphthylamines: Where the methyl group is bonded to a carbon atom on the naphthalene ring.

A third category includes isomers where the methylamino group is attached to a methyl substituent on the naphthalene ring, such as N-methyl-1-naphthalenemethanamine.

Physicochemical Properties of Methylnaphthalenamine Isomers

The physicochemical properties of these isomers can vary significantly based on the substitution pattern, affecting their solubility, reactivity, and biological interactions. The following tables summarize the key quantitative data for several prominent isomers.

Table 1: Properties of N-Methylated Naphthylamine Isomers

| Property | N-Methyl-1-naphthylamine | N-Methyl-2-naphthylamine |

| CAS Number | 2216-68-4[1] | 2216-67-3[2] |

| Molecular Formula | C₁₁H₁₁N[1] | C₁₁H₁₁N[2] |

| Molecular Weight | 157.21 g/mol [1] | 157.21 g/mol [2] |

| Appearance | - | Brown liquid[3] |

| Melting Point | - | - |

| Boiling Point | - | 160-163 °C @ 8 Torr[3] |

| pKa | 3.67 (at 27°C)[4] | - |

| XLogP3 | 2.9[1] | 3.5[2] |

Table 2: Properties of C-Methylated Naphthylamine Isomers

| Property | 1-Methyl-2-naphthylamine | 2-Methyl-1-naphthylamine |

| CAS Number | 771-13-1[5] | 2246-44-8[6] |

| IUPAC Name | 1-methylnaphthalen-2-amine[5] | 2-methylnaphthalen-1-amine[6] |

| Molecular Formula | C₁₁H₁₁N[5] | C₁₁H₁₁N[6] |

| Molecular Weight | 157.21 g/mol [5] | 157.21 g/mol [6] |

| Appearance | - | - |

| Melting Point | - | 28-31 °C |

| Boiling Point | - | - |

| Refractive Index | - | n20/D 1.668 |

| XLogP3 | 2.9[5] | 2.9[6] |

Table 3: Properties of N-Methyl-naphthalenemethanamine Isomers

| Property | N-Methyl-1-naphthalenemethanamine | N-Methyl-1-naphthalenemethanamine HCl |

| CAS Number | 14489-75-9[7] | 65473-13-4 |

| Molecular Formula | C₁₂H₁₃N[7][8] | C₁₂H₁₃N·HCl |

| Molecular Weight | 171.24 g/mol [7][9] | 207.70 g/mol |

| Appearance | Bright yellow liquid[9] or Yellow Oil[10] | Off-white powder |

| Melting Point | 189.5-190 °C[9][10] | 191-193 °C[11] |

| Boiling Point | 104 °C[9] or 287.9 °C at 760 mmHg[8] | 287.9 °C at 760 mmHg |

| Density | 1.05 g/cm³[9] | 1.05 g/cm³ |

| Flash Point | 146.6 °C[8][9] | 146.7 °C |

| pKa | 9.38 ± 0.10 (Predicted)[9] | - |

| XLogP3 | 2.6[7][10] | 3.75 |

| Water Solubility | - | Soluble |

Experimental Protocols: Synthesis of Methylnaphthalenamine Isomers

The synthesis of methylnaphthalenamine isomers can be achieved through various chemical routes. Below are detailed methodologies for the preparation of key isomers.

Synthesis of N-Methyl-1-naphthalenemethanamine

N-Methyl-1-naphthalenemethanamine is a crucial intermediate in the synthesis of the antifungal drug Terbinafine.[12] An improved, impurity-free process starts from 1-chloromethylnaphthalene.[13]

Method 1: Via N-methylformamide with a strong base [13]

-

Anion Formation: React N-methylformamide with a strong base in N,N-dimethylformamide (DMF) and/or a non-polar solvent to generate the corresponding anion.

-

Alkylation: React the anion of N-methylformamide with 1-chloromethylnaphthalene to yield N-methyl-N-(1-naphthylmethyl)-formamide.

-

Hydrolysis: Subject the resulting formamide derivative to acid or base hydrolysis to obtain N-methyl-1-naphthalenemethanamine.[13]

Method 2: Via phase transfer catalysis [13]

-

Reaction Setup: Combine N-methylformamide and 1-chloromethylnaphthalene in the presence of a mild base and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in DMF and/or a non-polar solvent.[13][14] This directly yields N-methyl-N-(1-naphthylmethyl)-formamide.

-

Acid Hydrolysis: Suspend the crude N-methyl-N-(1-naphthylmethyl)-formamide in 10% aqueous sulfuric acid and heat to reflux for 4 hours.[10][13]

-

Work-up: Cool the reaction mixture to 25°C and extract with toluene. Treat the aqueous layer with activated carbon and filter. Basify the filtrate to pH 10.0 with sodium hydroxide.[10][13]

-

Isolation: Extract the liberated base into toluene and distill off the solvent to obtain the crude product.[10][13]

-

Purification: Purify the crude product by high vacuum distillation to yield pure N-methyl-1-naphthalenemethanamine.[15]

Method 3: Base Hydrolysis [13]

-

Hydrolysis: Suspend the crude N-methyl-N-(1-naphthylmethyl)-formamide in 20% aqueous sodium hydroxide and heat at 60-70°C for 7 hours.[10][13]

-

Work-up: Cool the mixture to 25°C and extract with toluene. The toluene layer is then extracted with 3N hydrochloric acid.[10]

-

Purification: The aqueous layer is decolorized with activated carbon and then basified to pH 10.0 with 20% aqueous sodium hydroxide.[10]

-

Isolation: The liberated base is extracted into toluene, and the solvent is distilled off to yield the crude product, which can be further purified by vacuum distillation.[10][13]

Below is a Graphviz diagram illustrating the synthesis workflow of N-Methyl-1-naphthalenemethanamine.

Synthesis of 2-Methyl-1-naphthylamine

This isomer can be synthesized from 1-bromo-2-methylnaphthalene.

-

Reaction Setup: In an oven-dried vial, combine 1-bromo-2-methylnaphthalene (1.0 equiv), ((+/-)-binap)Ni[P(OPh)₃]₂-2PhCH₃ (5 mol%), and (+/-)-binap (5 mol%).[16]

-

Reagent Addition: Transfer the vial to an argon-filled glove box. Add NaOtBu (4.40 equiv) and a 0.5 M solution of NH₃ in 1,4-dioxane (3.0 equiv).[16]

-

Purification: The resulting organic layer is adsorbed on silica gel and purified by flash column chromatography (eluent: EtOAc/hexane) to yield 2-methylnaphthalen-1-amine.[16]

Biological Activity and Applications in Drug Development

The isomers of methylnaphthalenamine exhibit a range of biological activities and have found applications in medicinal chemistry.

N-Methyl-1-naphthalenemethanamine

This compound is a well-established intermediate in the synthesis of antifungal agents like Terbinafine and Butenafine hydrochloride.[9][12] Terbinafine functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.

C-Methylated Naphthylamines

-

2-Methyl-1-naphthylamine has been utilized as a building block in the synthesis of various compounds, including iron (II) chloride complexes and ferrocene-based ligands for mercury sensing.[17] It is also used in the preparation of (Piperazinyl)pyridopyrimidinone derivatives which act as KRAS G12C inhibitors for cancer treatment.[16]

General Considerations for N-Methylation in Drug Design

The introduction of a methyl group to a nitrogen atom (N-methylation) is a common strategy in medicinal chemistry, often referred to as the "magic methyl" effect.[18] This modification can significantly impact a molecule's properties by:

-

Improving Metabolic Stability: N-methylation can block N-dealkylation, a common metabolic pathway, thus increasing the compound's half-life.[18]

-

Enhancing Membrane Permeability: The increased lipophilicity can improve the ability of a drug to cross cell membranes.[18]

-

Modulating Binding Affinity: The methyl group can influence the binding of the molecule to its biological target.[18]

The parent compound, N-phenylnaphthalen-2-amine, has shown phytotoxic properties by affecting photosynthesis in algae, suggesting that its N-methylated derivative might exhibit altered potency or a different mechanism of action.[18]

Below is a conceptual diagram illustrating the potential impact of N-methylation on a hypothetical drug candidate's interaction with a biological system.

References

- 1. N-Methyl-1-naphthylamine | C11H11N | CID 16667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Naphthalenamine, N-methyl- | C11H11N | CID 137505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. Page loading... [guidechem.com]

- 5. 1-Methylnaphthalen-2-amine | C11H11N | CID 98616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-1-naphthylamine | C11H11N | CID 16733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Methyl-1-naphthylmethylamine | CAS#:14489-75-9 | Chemsrc [chemsrc.com]

- 9. chembk.com [chembk.com]

- 10. echemi.com [echemi.com]

- 11. N-メチル-1-ナフタレンメチルアミン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]

- 13. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 14. tdcommons.org [tdcommons.org]

- 15. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 16. 1-AMINO-2-METHYLNAPHTHALENE | 2246-44-8 [chemicalbook.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

Crystal Structure of 8-Methylnaphthalen-1-amine: A Technical Guide to Its Determination

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the crystal structure of 8-Methylnaphthalen-1-amine. A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that as of the date of this publication, the single-crystal X-ray diffraction structure of this compound has not been determined or is not publicly available. This guide, therefore, provides a detailed, hypothetical experimental protocol for the determination of its crystal structure, from synthesis and crystallization to data collection and analysis. This document serves as a roadmap for researchers seeking to elucidate the solid-state structure of this compound and similar aromatic amines.

Introduction

This compound is an aromatic amine whose structural properties are of interest in various fields of chemical research. The precise arrangement of molecules in the solid state, as determined by single-crystal X-ray diffraction, is crucial for understanding its physical and chemical properties, including melting point, solubility, and potential polymorphic forms. Such information is invaluable for applications in materials science and drug development.

Currently, there is a lack of publicly available crystallographic data for this compound. This guide outlines the necessary steps to obtain this data.

Hypothetical Experimental Protocols

The determination of the crystal structure of this compound would involve three main stages: synthesis of the compound, crystallization to obtain single crystals of suitable quality, and analysis by single-crystal X-ray diffraction.

Synthesis of this compound

A potential synthetic route to this compound could start from 8-methylnaphthalene-1-carboxylic acid.

Table 1: Hypothetical Synthesis Protocol

| Step | Procedure | Reagents and Conditions |

| 1 | Amidation | React 8-methylnaphthalene-1-carboxylic acid with a chlorinating agent (e.g., thionyl chloride) to form the acyl chloride, followed by reaction with ammonia to yield 8-methylnaphthalene-1-carboxamide. |

| 2 | Hofmann Rearrangement | Treat 8-methylnaphthalene-1-carboxamide with a solution of bromine or N-bromosuccinimide in a basic aqueous solution (e.g., sodium hydroxide) to induce rearrangement to this compound. |

| 3 | Purification | The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound. |

Crystallization

Obtaining high-quality single crystals is often the most challenging step. For aromatic amines like this compound, several crystallization techniques can be employed.[1][2]

Table 2: Crystallization Techniques for Aromatic Amines

| Method | Description |

| Slow Evaporation | A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization. |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled to allow for the formation of crystals. |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface. |

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained (typically 0.1-0.3 mm in size), they can be analyzed using a single-crystal X-ray diffractometer.[3][4]

Table 3: Single-Crystal X-ray Diffraction Protocol

| Step | Description |

| 1. Crystal Mounting | A single crystal is mounted on a goniometer head.[3] |

| 2. Data Collection | The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam and rotated. A detector collects the diffraction pattern.[3] |

| 3. Data Processing | The collected diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. |

| 4. Structure Solution and Refinement | The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.[5] |

Visualizations

Molecular Structure of this compound

The following diagram illustrates the chemical structure of a single molecule of this compound.

Caption: Molecular structure of this compound.

Experimental Workflow for Crystal Structure Determination

The diagram below outlines the logical flow of the experimental process to determine the crystal structure of this compound.

Caption: Experimental workflow from synthesis to structure deposition.

Conclusion

While the crystal structure of this compound is not currently known, this guide provides a comprehensive framework for its determination. The protocols and workflows detailed herein are based on established methodologies for similar aromatic compounds and are intended to facilitate future research in this area. The successful elucidation of this crystal structure would be a valuable contribution to the fields of chemistry and materials science.

References

Solubility of 8-Methylnaphthalen-1-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 8-Methylnaphthalen-1-amine in organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, including chemical synthesis, purification, formulation development, and drug delivery.

Solubility Data of Structural Analog: 1-Naphthylamine

The following tables summarize the mole fraction solubility (x₁) of 1-naphthylamine in twelve common organic solvents at various temperatures. This data is derived from a comprehensive study by Zhang et al. and was obtained using the isothermal saturation method.[1] The solubility of 1-naphthylamine was observed to increase with rising temperature across all tested solvents, a behavior typical for the dissolution of solid solutes.[1]

Table 1: Mole Fraction Solubility (x₁) of 1-Naphthylamine in Alcohols and Acetates

| Temperature (K) | Methanol | Ethanol | n-Propanol | iso-Propanol | n-Butanol | iso-Butanol | Ethyl Acetate | n-Butyl Acetate |

| 273.15 | 0.12810 | 0.12640 | 0.12210 | 0.11970 | 0.12070 | 0.11470 | 0.49080 | 0.34780 |

| 278.15 | 0.15580 | 0.15030 | 0.14650 | 0.14190 | 0.14320 | 0.13640 | 0.55190 | 0.40790 |

| 283.15 | 0.18870 | 0.17820 | 0.17420 | 0.16780 | 0.16910 | 0.16110 | 0.61790 | 0.47460 |

| 288.15 | 0.22810 | 0.21090 | 0.20650 | 0.19810 | 0.19910 | 0.18970 | 0.68880 | 0.54800 |

| 293.15 | 0.27510 | 0.24940 | 0.24440 | 0.23350 | 0.23410 | 0.22270 | 0.76450 | 0.62810 |

| 298.15 | 0.33120 | 0.29490 | 0.28890 | 0.27510 | 0.27500 | 0.26110 | 0.84470 | 0.71470 |

| 303.15 | 0.39810 | 0.34860 | 0.34150 | 0.32390 | 0.32290 | 0.30580 | 0.92900 | 0.80760 |

| 308.15 | 0.47790 | 0.41210 | 0.40350 | 0.38140 | 0.37920 | 0.35790 | - | 0.90640 |

Data sourced from Zhang et al. (2020).[1]

Table 2: Mole Fraction Solubility (x₁) of 1-Naphthylamine in Other Organic Solvents

| Temperature (K) | Acetone | Acetonitrile | Cyclohexane | n-Heptane |

| 273.15 | 0.60330 | 0.31540 | 0.01255 | 0.005485 |

| 278.15 | 0.66350 | 0.36880 | 0.01633 | 0.007142 |

| 283.15 | 0.72750 | 0.42930 | 0.02107 | 0.009226 |

| 288.15 | 0.79510 | 0.49790 | 0.02710 | 0.01185 |

| 293.15 | 0.86610 | 0.57550 | 0.03478 | 0.01521 |

| 298.15 | 0.94010 | 0.66310 | 0.04459 | 0.01944 |

| 303.15 | - | 0.76180 | 0.05712 | 0.02480 |

| 308.15 | - | 0.87290 | 0.07301 | 0.03160 |

Data sourced from Zhang et al. (2020).[1]

Experimental Protocols: Solubility Determination

A robust and widely used technique for determining the solubility of solid compounds in organic solvents is the isothermal saturation (gravimetric) method . This protocol ensures that a saturated solution is achieved, providing accurate and reproducible solubility data.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Apparatus:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (precision of ±0.1 mg)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Equilibrium flasks (e.g., jacketed glass vessels or sealed vials)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials or evaporating dishes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume or mass of the selected organic solvent in an equilibrium flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the flask and place it in the thermostatic shaker bath set to the desired temperature. Agitate the mixture continuously for a sufficient period (typically 24-72 hours) to ensure that solid-liquid equilibrium is reached.

-

Phase Separation: Cease agitation and allow the flask to rest in the thermostatic bath for at least 2 hours. This permits the undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sample Extraction: Carefully withdraw a sample of the clear supernatant using a pre-heated syringe to prevent premature crystallization. Immediately pass the solution through a syringe filter into a pre-weighed, sealed vial.

-

Mass Determination of Solution: Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the sample.

-

Solvent Evaporation: Unseal the vial and place it in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the solute. A vacuum desiccator may be used for heat-sensitive compounds. Continue drying until a constant mass is achieved.

-

Mass Determination of Solute: After cooling to room temperature in a desiccator, weigh the vial containing the dry solute residue.

-

Calculation: The mole fraction solubility (x₁) is calculated using the masses of the solute and the solvent.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the key factors influencing the process.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Key factors influencing the solubility of organic compounds.

References

A Theoretical Investigation into the Electronic Structure of Methylnaphthalenamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical methodologies employed in the study of the electronic structure of methylnaphthalenamines. Due to a scarcity of direct research on methylnaphthalenamine isomers, this document draws upon established computational studies of closely related analogues, such as aminonaphthalenes and diaminonaphthalenes, to present a foundational understanding. The guide details the predominant computational protocols, summarizes key quantitative data on electronic properties, and visualizes essential workflows and concepts. The insights provided are crucial for applications in materials science and drug development, where the electronic characteristics of molecules dictate their functionality and reactivity.

Introduction

Methylnaphthalenamines, a class of aromatic compounds featuring both a methyl and an amino substituent on a naphthalene core, are of significant interest due to their potential applications as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. The electronic structure of these molecules—specifically the arrangement and energy of their frontier molecular orbitals—governs their chemical reactivity, optical properties, and potential biological activity.

Theoretical studies, primarily employing quantum chemical calculations, offer a powerful and cost-effective means to elucidate these electronic properties with high precision. This guide outlines the theoretical framework and computational approaches for investigating the electronic structure of methylnaphthalenamines, providing researchers with the necessary background to conduct or interpret such studies.

Theoretical Background: Fundamentals of Electronic Structure

The electronic behavior of a molecule is fundamentally described by its molecular orbitals (MOs). The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential). Molecules with higher HOMO energies are better electron donors.

-

LUMO: The innermost orbital devoid of electrons. The energy of the LUMO corresponds to the molecule's ability to accept electrons (its electron affinity). Molecules with lower LUMO energies are better electron acceptors.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO.[1] Conversely, a small energy gap is associated with higher reactivity and lower stability.[1]

Computational Methodologies and Protocols

Density Functional Theory (DFT) has become the standard method for calculating the electronic structure of organic molecules due to its balance of accuracy and computational cost. The following protocol is representative of the methodology found in the literature for studying naphthalene derivatives.[1]

3.1. Software and Theoretical Level

-

Calculation Software: Gaussian 09 or later versions are commonly used for these quantum chemical calculations.

-

Theoretical Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed.

-

Basis Set: The 6-31G(d,p) or the more extensive 6-311++G(d,p) basis sets are typically chosen to provide a good description of the electronic distribution.

3.2. Geometry Optimization

The first step in any computational analysis is to find the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry, from which electronic properties are then calculated.

3.3. Calculation of Electronic Properties

Once the geometry is optimized, a variety of electronic properties can be calculated:

-

Frontier Molecular Orbitals: The energies of the HOMO and LUMO are determined.

-

Dipole Moment: This provides information about the polarity of the molecule.

-

Excited States: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which can be correlated with experimental UV-Vis spectra.

Below is a visualization of a typical computational workflow for analyzing the electronic structure of a molecule like a methylnaphthalenamine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 8-Methylnaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 8-Methylnaphthalen-1-amine as the diazo component. Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo (–N=N–) groups. The specific starting material, this compound, offers a unique building block for the synthesis of novel azo dyes with potentially interesting photophysical and biological properties. While specific quantitative data for azo dyes derived directly from this compound is not extensively available in the public domain, this document provides a generalized, robust protocol based on established methods for analogous naphthalenamine derivatives.

General Synthesis Workflow

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization followed by a coupling reaction.

-

Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Azo Coupling: The resulting diazonium salt solution is then added to a solution of a coupling agent. Coupling agents are electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines. The diazonium salt acts as an electrophile and attacks the activated aromatic ring of the coupling agent to form the stable azo dye.

Application Notes and Protocols for 8-Methylnaphthalen-1-amine as a Precursor in Pharmaceutical Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 8-methylnaphthalen-1-amine as a versatile precursor for the synthesis of novel pharmaceutical compounds. Due to the absence of extensive literature on specific drug molecules derived directly from this precursor, this document presents hypothetical, yet plausible, synthetic routes to promising classes of bioactive molecules: sulfonamides and ureas. The protocols provided are based on well-established synthetic methodologies for analogous primary amines.

Introduction

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, lipophilic nature allows for effective interaction with a variety of biological targets. This compound, with its reactive primary amino group, serves as an excellent starting point for chemical diversification, enabling the exploration of a wide range of chemical space in the quest for new therapeutic agents. The strategic placement of the methyl group at the 8-position can influence the conformational properties and metabolic stability of its derivatives, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

This document outlines the synthesis of two hypothetical compounds:

-

Compound 1 (A Sulfonamide Derivative): N-(8-methylnaphthalen-1-yl)benzenesulfonamide

-

Compound 2 (A Urea Derivative): 1-(8-methylnaphthalen-1-yl)-3-phenylurea

These compound classes are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Proposed Pharmaceutical Applications and Biological Rationale

N-(8-methylnaphthalen-1-yl)benzenesulfonamide (Compound 1)

Therapeutic Potential: Sulfonamides are a well-established class of therapeutic agents.[][2][3][4][5] While renowned for their antibacterial effects through the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria, newer derivatives have shown a wide array of pharmacological activities.[][2] N-aryl sulfonamides, in particular, have been investigated as anticancer agents, diuretics, and anti-inflammatory drugs. The incorporation of the 8-methylnaphthalene moiety could enhance cell permeability and introduce novel interactions with target proteins.

Hypothesized Mechanism of Action (Anticancer): Many N-aryl sulfonamides exert their anticancer effects by inhibiting carbonic anhydrases or by acting as cell cycle inhibitors. The hypothetical signaling pathway below illustrates a potential mechanism involving the inhibition of a cyclin-dependent kinase (CDK), leading to cell cycle arrest at the G1/S checkpoint.

1-(8-methylnaphthalen-1-yl)-3-phenylurea (Compound 2)